molecular formula C10H15ClN2O B12745779 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride CAS No. 117983-00-3

1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride

Cat. No.: B12745779
CAS No.: 117983-00-3
M. Wt: 214.69 g/mol
InChI Key: WRAWITQXAAHSQI-UHFFFAOYSA-M
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Description

1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride is a unique organic compound belonging to the imidazolium family This compound is characterized by its imidazolium core, substituted with a butynyloxy group at the 1-position and methyl groups at the 2 and 3 positions The chloride ion serves as the counterion

Preparation Methods

The synthesis of 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride typically involves a multi-step process. One common method starts with the alkylation of 2,3-dimethylimidazole with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to introduce the methyl groups at the 2 and 3 positions. Finally, the chloride ion is introduced by reacting the intermediate with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halide salts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on enzymes, inhibiting their activity. The butynyloxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride can be compared with other imidazolium-based compounds such as:

Properties

CAS No.

117983-00-3

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

1-(but-3-ynoxymethyl)-2,3-dimethylimidazol-3-ium;chloride

InChI

InChI=1S/C10H15N2O.ClH/c1-4-5-8-13-9-12-7-6-11(3)10(12)2;/h1,6-7H,5,8-9H2,2-3H3;1H/q+1;/p-1

InChI Key

WRAWITQXAAHSQI-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1COCCC#C)C.[Cl-]

Origin of Product

United States

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